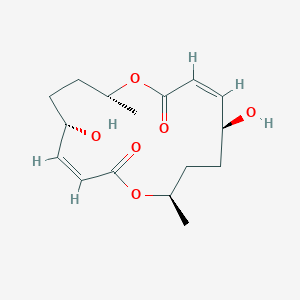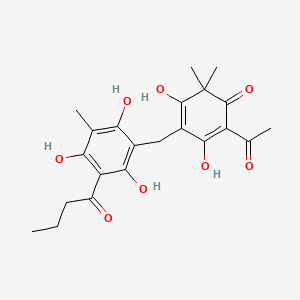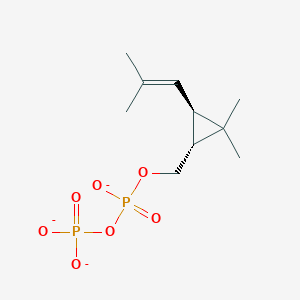
(R,R)-chrysanthemyl diphosphate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-chrysanthemyl diphosphate(3-) is trianion of (R,R)-chrysanthemyl diphosphate. It is a conjugate base of a (R,R)-chrysanthemyl diphosphate.
Applications De Recherche Scientifique
Chrysanthemyl Diphosphate Synthase in Chrysanthemum Cinerariaefolium Chrysanthemyl diphosphate synthase (CPPase) catalyzes the formation of chrysanthemyl diphosphate (CPP), a monoterpene with non-head-to-tail linkage. This process is significant in Chrysanthemum cinerariaefolium, contributing to pyrethrin ester insecticide biosynthesis. CPPase was purified and characterized, revealing insights into the biosynthesis of irregular monoterpenes and pyrethrins in plants (Rivera et al., 2001).
Bifunctional Enzyme Activity of Chrysanthemyl Diphosphate Synthase Research indicates that chrysanthemyl diphosphate synthase (CDS) also operates as a bifunctional enzyme with chrysanthemol synthase activity. This discovery enhances our understanding of terpene biosynthesis and provides a pathway for bioengineering the synthesis of pyrethrins, widely used in natural pesticides (Yang et al., 2014).
Role in Pyrethrin Pesticide Biosynthetic Intermediate The enzyme TcCDS in Tanacetum cinerariaefolium flowers synthesizes trans-Chrysanthemol, a key intermediate in pyrethrin pesticide biosynthesis. The study provides insights into the specialized metabolic pathways for the synthesis of natural insecticides (Li et al., 2020).
Evolutionary Significance of Chrysanthemyl Diphosphate Synthase Chrysanthemyl diphosphate synthase (CDS) plays a critical role in biosynthesis pathways of pyrethrins and irregular monoterpenes in plants. This study explores the duplication and evolution of the CDS gene, providing insights into the development of plant defense mechanisms (Liu et al., 2012).
Functional Analysis of CDS_CCI2 in Tanacetum Cinerariaefolium The CDS_CCI2 gene in Tanacetum cinerariaefolium is involved in the biosynthesis of pyrethrins. This study demonstrates its expression in different plant parts and its regulatory response to various treatments, impacting secondary metabolite production and plant growth (Tang et al., 2012).
Interplay of Chain Elongation, Branching, and Cyclopropanation Reactions The relationship between chain elongation, branching, and cyclopropanation reactions in isoprenoid biosynthesis was investigated using chrysanthemyl diphosphate (CPP) synthase and farnesyl diphosphate (FPP) synthase. This study contributes to understanding the enzymatic processes involved in complex isoprenoid structure formation (Erickson & Poulter, 2003).
Propriétés
Nom du produit |
(R,R)-chrysanthemyl diphosphate(3-) |
|---|---|
Formule moléculaire |
C10H17O7P2-3 |
Poids moléculaire |
311.18 g/mol |
Nom IUPAC |
[[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/p-3/t8-,9-/m1/s1 |
Clé InChI |
AORLUAKWVIEOLL-RKDXNWHRSA-K |
SMILES isomérique |
CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C |
SMILES canonique |
CC(=CC1C(C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



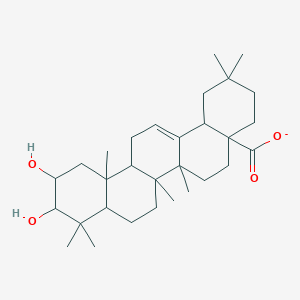
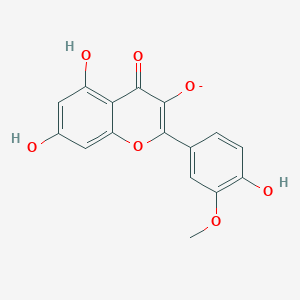
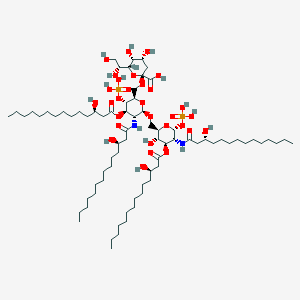
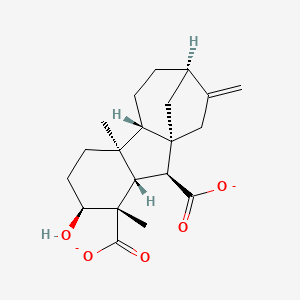
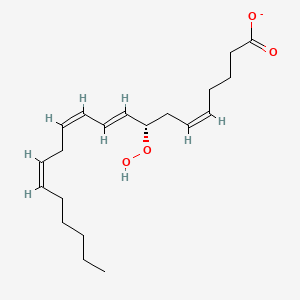
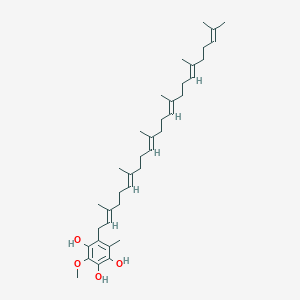
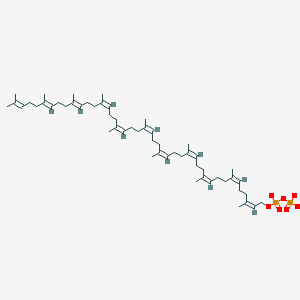
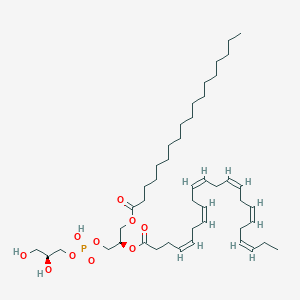
![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
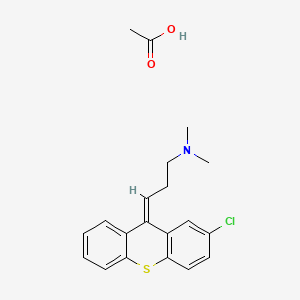
![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1265000.png)
